(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone (6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20541687
InChI: InChI=1S/C12H13ClFNO2/c1-17-9-5-4-8(13)10(11(9)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3
SMILES:
Molecular Formula: C12H13ClFNO2
Molecular Weight: 257.69 g/mol

(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC20541687

Molecular Formula: C12H13ClFNO2

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C12H13ClFNO2
Molecular Weight 257.69 g/mol
IUPAC Name (6-chloro-2-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C12H13ClFNO2/c1-17-9-5-4-8(13)10(11(9)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3
Standard InChI Key RMVGVUVFRYMJQP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)Cl)C(=O)N2CCCC2)F

Introduction

(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structure combines a substituted aromatic ring and a pyrrolidine moiety, which are often associated with bioactive properties. This article provides an in-depth review of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of this compound typically involves:

  • Aromatic Substitution Reactions: Introduction of chloro, fluoro, and methoxy groups onto the benzene ring.

  • Formation of the Ketone Linkage: Coupling the substituted aromatic ring with a pyrrolidine moiety via carbonylation processes.

A general reaction scheme:

Substituted benzene derivative+PyrrolidineCatalyst/ConditionsTarget Compound\text{Substituted benzene derivative} + \text{Pyrrolidine} \xrightarrow{\text{Catalyst/Conditions}} \text{Target Compound}

Potential Applications

  • Pharmacological Activity:

    • The combination of halogens (chlorine and fluorine) and the pyrrolidinyl ketone moiety suggests potential activity as an enzyme inhibitor or receptor modulator.

    • Similar compounds have been explored for anti-inflammatory, antimicrobial, and anticancer properties.

  • Medicinal Chemistry:

    • The methoxy group enhances lipophilicity, aiding in membrane permeability.

    • The ketone group provides a reactive site for derivatization to improve pharmacokinetics.

  • Biological Testing:

    • Preliminary studies on analogous compounds indicate promising cytotoxicity against cancer cell lines and inhibitory effects on microbial growth.

Research Findings

Studies on related compounds provide insights into possible activities:

  • Halogenated aromatic compounds often show increased binding affinity to biological targets due to halogen bonding interactions .

  • Pyrrolidine derivatives are known for their role in modulating neurotransmitter systems, suggesting potential CNS activity .

  • Methoxy-substituted aromatics exhibit enhanced antioxidant properties, which may contribute to anti-inflammatory effects .

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